2-(4-Propan-2-ylpyrrolidin-3-yl)acetic acid
Description
2-(4-Propan-2-ylpyrrolidin-3-yl)acetic acid is a pyrrolidine derivative featuring a propan-2-yl substituent at the 4-position of the pyrrolidine ring and an acetic acid moiety at the 3-position. Pyrrolidine-based compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets. The propan-2-yl group may influence lipophilicity and steric interactions, while the acetic acid moiety contributes to hydrogen-bonding capabilities and solubility.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(4-propan-2-ylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-5-10-4-7(8)3-9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
GOSOSLNEDCOPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCC1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propan-2-ylpyrrolidin-3-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization at the desired positions. One common method involves the reaction of a suitable amine with an α,β-unsaturated carbonyl compound to form the pyrrolidine ring. Subsequent alkylation at the 4-position with isopropyl halide and carboxylation at the 3-position can yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propan-2-ylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Propan-2-ylpyrrolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Propan-2-ylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, influencing their activity. The acetic acid moiety may also play a role in binding to active sites or facilitating transport across cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound : 2-(4-Propan-2-ylpyrrolidin-3-yl)acetic Acid
- Core structure : Pyrrolidine ring with a propan-2-yl substituent and acetic acid chain.
- Key interactions : Hydrogen bonding via the carboxylic acid group; steric effects from the branched propan-2-yl group.
Comparators :
2-(2-Methoxyphenyl)acetic Acid ():
- Core structure : Phenyl ring with methoxy (-OCH₃) and acetic acid groups.
- Key interactions : Classical O–H⋯O hydrogen bonds (H⋯A distance: ~2.07 Å) and π-π stacking of aromatic rings .
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid Monohydrate (): Core structure: Thiazolidinone ring with thioxo and ketone groups, plus acetic acid. Key interactions: Non-classical C–H⋯O hydrogen bonds and O–H⋯O interactions with water molecules (H⋯A distances: 2.06–2.07 Å) .
2-(Pyridin-3-yl)acetic Acid (): Core structure: Pyridine ring with acetic acid substituent.
Physicochemical Properties
- Lipophilicity: The propan-2-yl group in the target compound likely increases lipophilicity compared to the polar pyridine () or thiazolidinone () derivatives.
- Solubility : The acetic acid moiety enhances aqueous solubility across all compounds, but steric hindrance from the propan-2-yl group may reduce it in the target compound relative to smaller substituents (e.g., methoxy in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
